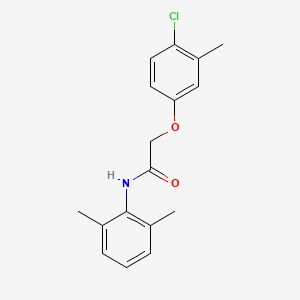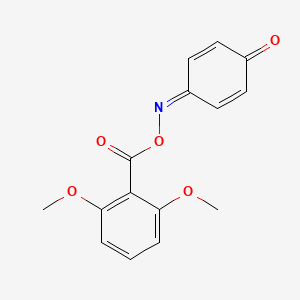
benzo-1,4-quinone O-(3-chlorobenzoyl)oxime
説明
Benzo-1,4-quinone O-(3-chlorobenzoyl)oxime, also known as chloranilic acid oxime, is a chemical compound that has been widely used in scientific research. It is a member of the quinone family, which are organic compounds that contain two carbonyl groups in a six-membered ring. Chloranilic acid oxime has been synthesized using various methods, including the reaction of chloranilic acid with hydroxylamine hydrochloride.
作用機序
The mechanism of action of benzo-1,4-quinone O-(3-chlorobenzoyl)oxime acid oxime is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. It is thought that this compound acid oxime may induce oxidative stress in cells, leading to cell death.
Biochemical and Physiological Effects:
Chloranilic acid oxime has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the immune response. Additionally, this compound acid oxime has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
Chloranilic acid oxime has several advantages for use in lab experiments, including its stability and ease of synthesis. It is also relatively inexpensive and can be used in a variety of applications. However, benzo-1,4-quinone O-(3-chlorobenzoyl)oxime acid oxime has some limitations, including its potential toxicity and the need for caution when handling the compound.
将来の方向性
There are several future directions for the use of benzo-1,4-quinone O-(3-chlorobenzoyl)oxime acid oxime in scientific research. One area of interest is the development of new drugs based on the compound's ability to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound acid oxime and its potential applications in the treatment of oxidative stress-related diseases. Finally, the use of this compound acid oxime as a tool for studying biological processes and as a catalyst in organic reactions may also be explored further.
合成法
Chloranilic acid oxime can be synthesized using various methods, including the reaction of benzo-1,4-quinone O-(3-chlorobenzoyl)oxime acid with hydroxylamine hydrochloride. In this method, this compound acid is dissolved in a solution of hydroxylamine hydrochloride in water, followed by the addition of sodium hydroxide. The mixture is then heated to reflux for several hours, resulting in the formation of this compound acid oxime.
科学的研究の応用
Chloranilic acid oxime has been used in various scientific research applications, including the detection of amino acids, peptides, and proteins. It has also been used in the synthesis of novel organic compounds and as a catalyst in organic reactions. Additionally, benzo-1,4-quinone O-(3-chlorobenzoyl)oxime acid oxime has been used in the development of new drugs and as a tool for studying biological processes.
特性
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-10-3-1-2-9(8-10)13(17)18-15-11-4-6-12(16)7-5-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJLENOATNXMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)ON=C2C=CC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194753 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 1-[O-(3-chlorobenzoyl)oxime] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158868-64-5 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 1-[O-(3-chlorobenzoyl)oxime] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158868-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 1-[O-(3-chlorobenzoyl)oxime] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-chlorobenzyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5873621.png)
![10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5873626.png)

![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide](/img/structure/B5873659.png)

![ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate](/img/structure/B5873668.png)

![methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate](/img/structure/B5873683.png)
![1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5873690.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5873697.png)
![2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)


![5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5873735.png)
